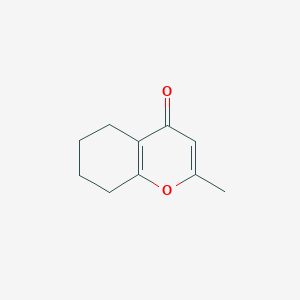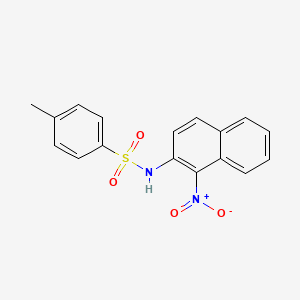
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of two methoxyphenyl groups attached to a butyn-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of trimethylsilylacetylene and sodium with zirconium, followed by reductive elimination to yield the desired product . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of scalable reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization and chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism by which 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or participate in electron transfer reactions. The pathways involved often include oxidative and reductive processes, depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethyne: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Known for its use in photophysical studies and as a precursor in organic synthesis.
1,2-Bis(4-methoxyphenyl)-2-ethoxy-3-butyn-2-OL:
Uniqueness
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is unique due to its combination of methoxy groups and a butyn-2-ol backbone, which imparts specific electronic and steric properties. This uniqueness makes it valuable in designing molecules for targeted applications in chemistry and materials science.
Eigenschaften
CAS-Nummer |
101789-81-5 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
1,2-bis(4-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H18O3/c1-4-18(19,15-7-11-17(21-3)12-8-15)13-14-5-9-16(20-2)10-6-14/h1,5-12,19H,13H2,2-3H3 |
InChI-Schlüssel |
DTIKVCDPRYGIFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C#C)(C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)
![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)









